3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
CAS No.: 2098137-55-2
Cat. No.: VC3140008
Molecular Formula: C10H10N2S2
Molecular Weight: 222.3 g/mol
* For research use only. Not for human or veterinary use.
![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole - 2098137-55-2](/images/structure/VC3140008.png)
Specification
CAS No. | 2098137-55-2 |
---|---|
Molecular Formula | C10H10N2S2 |
Molecular Weight | 222.3 g/mol |
IUPAC Name | 3-thiophen-2-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole |
Standard InChI | InChI=1S/C10H10N2S2/c1-2-9(14-4-1)10-7-6-13-5-3-8(7)11-12-10/h1-2,4H,3,5-6H2,(H,11,12) |
Standard InChI Key | UUOGOFHMPKWBPH-UHFFFAOYSA-N |
SMILES | C1CSCC2=C1NN=C2C3=CC=CS3 |
Canonical SMILES | C1CSCC2=C1NN=C2C3=CC=CS3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Classification
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole belongs to the family of fused heterocyclic compounds featuring a pyrazole ring system. Its structure bears close similarity to 1-(2-chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, which has a CAS number of 2098051-36-4 and a molecular formula of C12H13ClN2S2 . The key difference is that our target compound lacks the 2-chloroethyl substituent at position 1 of the pyrazole ring.
The compound contains:
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A five-membered pyrazole ring containing two adjacent nitrogen atoms
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A thiophene group attached at position 3 of the pyrazole ring
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A partially saturated six-membered thiopyrano ring fused with the pyrazole ring
Based on structural analysis, the target compound would likely have a molecular formula of C10H10N2S2, with an estimated molecular weight of approximately 234 g/mol.
The pyrazole portion of the molecule contributes to its aromatic character, with two nitrogen atoms—one pyrrole-type at position 1 and one pyridine-type at position 2—creating an electron-rich heterocyclic system . The thiophene substituent adds additional π-electron density, potentially enhancing the compound's interactions with biological targets.
Structural Comparison with Related Compounds
Table 1: Comparison of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole with structurally similar compounds
The structural variations primarily occur at the N1 position of the pyrazole ring and in the heteroatom of the fused six-membered ring (oxygen versus sulfur). These modifications would be expected to significantly impact physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially altering biological activities and pharmacokinetic profiles.
Biological Activities and Applications
Predicted Biological Properties
Based on the activities of structurally related compounds, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole may exhibit a range of biological properties. Compounds containing pyrazole scaffolds have demonstrated diverse biological activities including:
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Anticancer effects
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Antimicrobial properties
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Neurological activities
The presence of both the thiophene moiety and the fused thiopyrano ring may confer additional biological properties. Thiophene-containing compounds often display enhanced lipophilicity and unique binding interactions with biological targets due to the electronegativity and size of the sulfur atom.
Research Findings on Similar Compounds
Related pyrazole-based compounds have shown promising biological activities in various screening programs. For instance, search result reports that 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines demonstrated antiproliferative activity against several cancer cell lines, including K562, MV4-11, and MCF-7, with some compounds exhibiting "low micromolar GI50 values" .
The most potent compound in that series, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, exhibited a complex mechanism of action that included:
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Induction of poly(ADP-ribose) polymerase 1 (PARP-1) cleavage
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Activation of caspase 9, an initiator enzyme in the apoptotic cascade
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Induction of microtubule-associated protein 1-light chain 3 (LC3) fragmentation
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Reduction of proliferating cell nuclear antigen (PCNA) expression levels
These findings suggest that 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole might possess similar antiproliferative properties, potentially through related mechanisms of action, though specific testing would be required to confirm this hypothesis.
Structure-Activity Relationships
The biological activity of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole would likely be influenced by several structural elements:
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The pyrazole core, which provides hydrogen bond donors and acceptors critical for target binding
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The thiophene substituent, which can enhance lipophilicity and participate in π-stacking interactions with aromatic residues in protein targets
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The fused thiopyrano ring, which provides conformational rigidity and additional sulfur-mediated interactions
Research Challenges and Future Directions
Current Knowledge Gaps
Several significant gaps exist in our understanding of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole:
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Lack of documented synthetic routes specifically for this compound
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Absence of experimental physicochemical data
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Limited information on biological activity profiles
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Insufficient structure-activity relationship studies comparing the effects of various substitutions
Future Research Opportunities
To advance our understanding of this compound and realize its potential, future research should focus on:
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Development and optimization of synthetic routes with high yield and purity
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Comprehensive characterization of physicochemical properties
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Systematic biological screening against diverse targets
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Exploration of structural modifications to enhance activity and selectivity
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Investigation of potential applications beyond medicinal chemistry, such as in materials science or catalysis
Table 2: Proposed biological targets for screening 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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